Product packaging for 2-Butoxy-3H-azepine-3-carboxamide(Cat. No.:CAS No. 88609-07-8)

2-Butoxy-3H-azepine-3-carboxamide

Cat. No.: B14374775
CAS No.: 88609-07-8
M. Wt: 208.26 g/mol
InChI Key: IVPXRZBCWXOPDW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Seven-Membered Nitrogen Heterocycle Research

The study of seven-membered nitrogen heterocycles, including azepines, has evolved significantly over the past several decades. researchgate.net Initial research focused on the fundamental challenges of synthesizing these larger ring systems, which were often found to be less stable and more conformationally flexible than their five- and six-membered counterparts. researchgate.netslideshare.net Advances in synthetic methodologies, such as ring-expansion reactions and cycloadditions, have been pivotal in accessing a wider range of azepine derivatives. mdpi.comnih.gov The recognition of the azepine scaffold in natural products and pharmaceuticals has further fueled research into their synthesis and biological evaluation. nih.govchemistryviews.org

Fundamental Structural Classes and Isomerism within the Azepine Family (e.g., 1H-, 2H-, 3H-, and 4H-Azepines)

The unsaturated azepine ring can exist in several isomeric forms depending on the position of the double bonds and the saturated carbon atom. The primary isomers are 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.netyoutube.com The stability of these isomers varies, with the 3H-azepine isomer often being more stable than the 1H-azepine. youtube.comwikipedia.orgyoutube.com The specific isomer has a profound impact on the chemical reactivity and three-dimensional shape of the molecule.

Table 1: Isomers of Azepine

Isomer Name Description
1H-Azepine The nitrogen atom is saturated and bonded to a hydrogen atom.
2H-Azepine A double bond is present between the nitrogen and an adjacent carbon atom.
3H-Azepine A saturated carbon is located at the 3-position of the ring.
4H-Azepine A saturated carbon is located at the 4-position of the ring.

Theoretical Underpinnings of Azepine Ring Stability and Aromaticity Considerations

The azepine ring is a seven-membered ring with six pi electrons from the double bonds and a lone pair of electrons on the nitrogen atom. This leads to a total of 8 π-electrons in the fully unsaturated 1H-azepine, which, according to Hückel's rule (4n π electrons), would make it anti-aromatic and thus unstable. slideshare.netreddit.com To avoid this instability, the azepine ring adopts a non-planar, boat-like conformation. slideshare.net This deviation from planarity disrupts the continuous overlap of p-orbitals, rendering the molecule non-aromatic rather than anti-aromatic. youtube.comreddit.com The stability of substituted azepines can be influenced by the nature and position of the substituents.

Overview of Synthetic Tractability and Modularity of Azepine Scaffolds in Research

The synthesis of azepine scaffolds can be challenging but various strategies have been developed. Common methods include:

Ring expansion reactions: This is a widely used method, often starting from more readily available six-membered rings like anilines or phenols. mdpi.com The Schmidt and Beckmann rearrangements are classic examples of reactions used to access azepine cores. nih.govacs.org

Cycloaddition reactions: Reactions involving the addition of a nitrene to a benzene (B151609) ring can lead to the formation of an azepine ring. slideshare.net

Domino reactions: More recent approaches utilize metal-free domino reactions to construct complex azepine-containing structures in an efficient manner. nih.gov

The modularity of these synthetic approaches allows for the introduction of various functional groups onto the azepine scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. chemistryviews.orgescholarship.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B14374775 2-Butoxy-3H-azepine-3-carboxamide CAS No. 88609-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88609-07-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-butoxy-3H-azepine-3-carboxamide

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-11-9(10(12)14)6-4-5-7-13-11/h4-7,9H,2-3,8H2,1H3,(H2,12,14)

InChI Key

IVPXRZBCWXOPDW-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC=CC=CC1C(=O)N

Origin of Product

United States

Methodological Approaches to the Synthesis of 3h Azepine Architectures

Nitrene Insertion Reactions for Direct 3H-Azepine Formation

Nitrene insertion reactions represent a powerful tool for the direct formation of the 3H-azepine core. This approach typically involves the generation of a reactive nitrene intermediate from an azide (B81097) precursor, which then undergoes an intramolecular C-H insertion or rearrangement to form the seven-membered ring.

The photolysis of ortho-azidobenzoates in the presence of an alcohol is a well-established method for the synthesis of 2-alkoxy-3H-azepines. rsc.org This reaction proceeds through the generation of a singlet nitrene upon irradiation, which then undergoes a ring expansion to form a dehydroazepine intermediate. Subsequent nucleophilic attack by the alcohol solvent on this intermediate leads to the formation of the 2-alkoxy-3H-azepine. For instance, photolysis of methyl o-azidobenzoate in methanol (B129727) yields methyl 2-methoxy-3H-azepine-3-carboxylate. rsc.org This method is applicable to a range of substituted o-azidobenzoates, allowing for the introduction of various functionalities onto the azepine ring. rsc.orgrsc.org

Similarly, the photolysis of mono-o-azidobenzoates of glycols, such as mono-, di-, and tri-ethyleneglycol, in a methanol-tetrahydrofuran solution results in the corresponding glycol monoesters of 2-methoxy-3H-azepine-3-carboxylic acid. rsc.org Furthermore, the use of di-o-azidobenzoyl derivatives of diamines can lead to the formation of bis-3H-azepine-3-carboxamides. rsc.org The choice of solvent can influence the reaction outcome, with the presence of tetrahydrofuran (B95107) (THF) in aqueous solutions shifting the equilibrium towards the dehydroazepine intermediate, which can then react with water to form azepines. researchgate.net

A study on the photolysis of various p-substituted phenyl azides in a THF-water solution demonstrated the formation of 5-substituted-3H-azepin-2-ones, highlighting the versatility of this photochemical approach for synthesizing functionalized azepine derivatives. capes.gov.br Continuous flow photolysis of aryl azides has also been developed as a method to prepare 3H-azepinones, offering advantages such as improved reaction control and scalability. nih.gov

Thermal decomposition of aryl azides provides an alternative route to 3H-azepines. researchgate.netnih.gov The thermolysis of p-substituted aryl azides in methanol can produce 5-substituted 2-methoxy-3H-azepines, while m-substituted aryl azides can yield a mixture of 4- and 6-substituted 2-methoxy-3H-azepines. researchgate.net In contrast to photolysis, thermolysis of methyl o-azidobenzoate in an alcohol solution can result in a mixture of 3H-azepines and products derived from a triplet nitrene. rsc.org

The thermal decomposition of sodium azide has been studied, revealing different kinetic behaviors at various temperature ranges. researchgate.net While not directly leading to the formation of organic azepine structures, this research provides fundamental insights into the decomposition processes of azide compounds. Furthermore, the demethoxycarbonylation of certain methyl 1H-azepine-1-carboxylates using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of 3H-azepine derivatives through a 1,5-hydrogen shift. rsc.org

Ring Expansion Methodologies from Smaller Heterocycles for Seven-Membered Nitrogen Ring Construction

The expansion of smaller, more readily available heterocyclic rings offers a strategic approach to the synthesis of seven-membered azepine systems. This method leverages the ring strain of smaller heterocycles to drive the formation of the larger azepine ring.

One notable example involves the ring expansion of piperidine (B6355638) derivatives to stereoselectively and regioselectively form azepane and azepine derivatives in excellent yields. rsc.org This strategy has been successfully applied to the construction of the azepine backbone of potentially biologically active compounds. rsc.org Another approach utilizes the ring expansion of vinylaziridines through pericyclic reactions. researchgate.net The inherent ring strain of the aziridine (B145994) ring makes it a valuable precursor for generating azomethine ylides, which can then undergo cycloaddition reactions to form larger heterocyclic structures, including azepines. researchgate.net

Furthermore, a general ring expansion strategy involving a formal cross-dimerization between three-membered aza heterocycles and three- or four-membered-ring ketones has been developed. nih.gov This method, which utilizes synergistic bimetallic catalysis, provides a straightforward and broadly applicable route to diverse N-heterocycles, including 3-benzazepinones. nih.gov The ring expansion of 1-azirines to azepines via cycloaddition reactions has also been reported. acs.org

Cycloaddition Reactions in the Construction of Azepine Cores

Cycloaddition reactions provide a powerful and convergent method for the construction of the azepine core. These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct.

A prominent example is the [5+2] cycloaddition reaction. A rhodium(I)-catalyzed [5+2]/[2+2] cycloaddition cascade has been developed to afford complex tetracyclic frameworks containing an azepine ring. researchgate.net More recently, a multicomponent [5+2] cycloaddition reaction has been utilized for the synthesis of 1,4-diazepines, which are structurally related to azepines. nih.gov This reaction involves the rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to generate air-stable azomethine ylides that subsequently undergo cycloaddition. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, can also be employed in the synthesis of azepine derivatives. For instance, azepines can undergo Diels-Alder reactions with dienophiles to form bicyclic adducts. youtube.com

Deoxygenative Reduction Strategies in the Synthesis of 2-Alkoxy-3H-azepines

Information specifically on deoxygenative reduction strategies for the direct synthesis of 2-alkoxy-3H-azepines is not extensively detailed in the provided search results. However, the synthesis of 2-methoxy-3H-azepine derived compounds has been achieved through the thermal reaction between alkylnitrobenzene and tributylphosphine. researchgate.net This reaction proceeds through the formation of an o-alkylphenylnitrene intermediate, which then reacts with an alcohol to form the corresponding 3H-azepine derivative. The steric hindrance of the ortho-alkyl group on the nitrobenzene (B124822) substrate and the nucleophilicity of the alcohol can influence the reaction pathway. researchgate.net

Transition Metal-Catalyzed Approaches to Azepine Derivatives

Transition metal catalysis has emerged as a versatile and efficient tool for the synthesis of azepine derivatives, offering high levels of selectivity and functional group tolerance.

Copper-catalyzed reactions have been employed for the synthesis of functionalized azepines. mdpi.comnih.gov A notable example is the Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes with primary and secondary amines, which provides an efficient route to trifluoromethyl-substituted azepin-2-carboxylates. mdpi.comnih.gov The proposed mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization. nih.gov Another copper-mediated method involves the cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, which proceeds through an intramolecular addition of an organocopper center to a carbon-carbon triple bond. acs.org

Rhodium catalysis has also been instrumental in azepine synthesis. As mentioned earlier, Rh(I) catalysts have been used in [5+2] cycloaddition reactions. researchgate.net Additionally, Rh(III)-catalyzed C-H activation/[5+2] cyclization strategies have been developed for the synthesis of benzo[f]pyrazolo[1,5-a] rsc.orgrsc.orgdiazepines. acs.org

Other transition metals like palladium and iron have also found application in azepine synthesis. Palladium catalysis is utilized in the ring expansion of strained ketones with aza-heterocycles. nih.gov Iron(III) salts have been shown to mediate the silyl (B83357) aza-Prins cyclization for the synthesis of tetrahydroazepines. acs.org Nickel-catalyzed functionalization of alkynes also presents a potential, though less direct, approach to azepine precursors. researchgate.net

Data Tables

Table 1: Examples of Photochemically Synthesized 3H-Azepine Derivatives

PrecursorReagents/ConditionsProductReference
Methyl o-azidobenzoatePhotolysis in methanolMethyl 2-methoxy-3H-azepine-3-carboxylate rsc.org
Mono-o-azidobenzoates of glycolsPhotolysis in methanol-THFGlycol monoesters of 2-methoxy-3H-azepine-3-carboxylic acid rsc.org
Di-o-azidobenzoyl derivatives of diaminesPhotolysisBis-3H-azepine-3-carboxamides rsc.org
p-Substituted phenyl azidesPhotolysis in THF-water5-Substituted-3H-azepin-2-ones capes.gov.br
Aryl azidesContinuous flow photolysis3H-Azepinones nih.gov

Table 2: Transition Metal-Catalyzed Syntheses of Azepine Derivatives

CatalystReaction TypeSubstratesProductReference
Cu(I)Tandem amination/cyclizationFluorinated allenynes, aminesTrifluoromethyl-substituted azepin-2-carboxylates mdpi.comnih.gov
Cu(I)Cyclization2-Aza-hepta-2,4-dien-6-ynyl anionsAzepine derivatives acs.org
Rh(I)[5+2]/[2+2] CycloadditionNot specifiedTetracyclic framework with azepine ring researchgate.net
Rh(III)C-H activation/[5+2] cyclization5-Amino-1-arylpyrazole, iodonium (B1229267) ylidesBenzo[f]pyrazolo[1,5-a] rsc.orgrsc.orgdiazepines acs.org
Pd(0)Ring expansionStrained ketones, aza-heterocycles3-Benzazepinones nih.gov
Fe(III)Silyl aza-Prins cyclizationNot specifiedTetrahydroazepines acs.org

Palladium-Catalyzed Cross-Coupling in Benzazepine Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a wide array of heterocyclic compounds, and benzazepine derivatives are no exception. These methods provide efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the construction of the benzazepine framework. A variety of palladium-catalyzed reactions, including Buchwald-Hartwig amination, Suzuki coupling, and carbonylative coupling, have been successfully employed in the synthesis of these important molecules. thieme-connect.commdpi.com

The Buchwald-Hartwig amination has proven to be a particularly versatile tool for the construction of the azepine ring through intramolecular C-N bond formation. thieme-connect.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. By carefully designing substrates containing both an aryl halide and a tethered amine, chemists can achieve efficient cyclization to form the seven-membered azepine ring. The choice of ligand is often critical for the success of these reactions, with bulky, electron-rich phosphine ligands generally providing the best results. thieme-connect.com

Palladium-catalyzed carbonylation reactions have also been utilized to construct the benzazepine skeleton, particularly for the synthesis of benzazepinone (B8055114) derivatives. mdpi.comacs.org These reactions involve the introduction of a carbonyl group into the molecule using carbon monoxide gas. For instance, the palladium-catalyzed carbonylation of o-bromoaniline derivatives has been used to form the 1,4-benzodiazepin-5-one skeleton. mdpi.com This methodology has been applied to the synthesis of various biologically active compounds.

The following table summarizes representative examples of palladium-catalyzed reactions used in the synthesis of azepine and related heterocyclic derivatives.

EntryCatalystLigandReactantsProductYield (%)Ref
1Pd(OAc)₂JohnPhos2,2'-Dibromostilbene, Aniline5-Phenyl-5,10-dihydrodibenzo[b,f]azepine81 thieme-connect.com
2Pd(OAc)₂SPhos2,2'-Dibromostilbene, Aniline5-Phenyl-5,10-dihydrodibenzo[b,f]azepine81 thieme-connect.com
3Pd₂(dba)₃Xantphos2-Bromo-N-(2-bromobenzyl)anilineDibenzo[b,f]azepine75 researchgate.net
4Pd(PPh₃)₄-o-Bromoaniline, CO1,4-Benzodiazepin-5-one derivative- mdpi.com

This table presents a selection of reported palladium-catalyzed reactions for the synthesis of azepine-related structures and is not exhaustive.

Other Metal-Mediated Cyclization and Rearrangement Reactions

Beyond palladium, other transition metals have been shown to effectively catalyze the formation of azepine and benzazepine rings. These metals often exhibit unique reactivity profiles, enabling the development of novel synthetic strategies. Rhodium, cobalt, and copper are among the metals that have been successfully employed in these transformations.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful method for the synthesis of 2-benzazepine derivatives. acs.org This approach involves the reaction of benzylamines with Morita-Baylis-Hillman (MBH) adducts, where the rhodium catalyst facilitates the activation of a C(sp²)-H bond on the benzylamine, followed by intramolecular olefin insertion to construct the azepine ring.

Cobalt-catalyzed C-H bond functionalization represents another modern approach to 3-benzazepine synthesis. nih.gov In these reactions, a picolinamide (B142947) directing group is often used to guide the cobalt catalyst to a specific C(sp²)-H bond for functionalization with an acetylene (B1199291) source, such as calcium carbide, leading to the formation of the benzazepine core. nih.gov

Copper-catalyzed reactions have also found application in the synthesis of nitrogen-containing medium-sized rings. For example, copper-catalyzed intramolecular N-arylation has been used to synthesize 1,4-benzodiazepine-2,5-diones. Interestingly, in some systems, a switch from a palladium to a copper catalyst can lead to divergent reaction pathways, providing access to different heterocyclic scaffolds from the same starting material.

The table below provides examples of other metal-mediated reactions for the synthesis of azepine and related heterocycles.

EntryCatalystReactantsProductYield (%)Ref
1[RhCp*Cl₂]₂N-Allylbenzylamine, MBH adduct2-Benzazepine derivative78 acs.org
2Co(OAc)₂N-(quinolin-8-yl)benzamide, CaC₂3-Benzazepine derivative85 nih.gov
3CuI2-Bromophenyl-substituted amide1,4-Benzodiazepine-2,5-dione--

This table illustrates the utility of various transition metals in the synthesis of azepine-related structures and is not an exhaustive list.

Synthetic Strategies for 2 Butoxy 3h Azepine 3 Carboxamide

Retrosynthetic Analysis of the 2-Butoxy-3H-azepine-3-carboxamide Framework

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnections involve the formation of the key C-O and C-N bonds of the butoxy and carboxamide groups, respectively.

The amide bond of the carboxamide group at the C-3 position can be retrosynthetically disconnected to reveal a more fundamental precursor, 2-Butoxy-3H-azepine-3-carboxylic acid. This transformation is a standard amide bond formation, which can be achieved through various coupling reactions or by activating the carboxylic acid.

Further disconnection of the ether linkage at the C-2 position suggests a precursor such as a 2-substituted-3H-azepine-3-carboxylic acid derivative, where the substituent is a suitable leaving group for nucleophilic substitution. A halogen, such as bromine or chlorine, is a common choice for this role. This leads to a key intermediate, a 2-halo-3H-azepine-3-carboxylic acid ester. The ester can serve as a protecting group for the carboxylic acid during the introduction of the butoxy group and can be later hydrolyzed to the carboxylic acid for the final amidation step.

This retrosynthetic pathway highlights two critical stages in the synthesis: the introduction of the butoxy group onto the azepine ring and the formation of the carboxamide functionality at the C-3 position.

Direct Introduction of the Butoxy Moiety onto the 3H-Azepine Ring System

The introduction of the butoxy group at the C-2 position of the 3H-azepine ring is a crucial step that can be accomplished through several methods.

A prevalent strategy for forming the 2-butoxy ether linkage is through a nucleophilic substitution reaction. This typically involves reacting a 2-substituted azepine, where the substituent is a good leaving group, with a butoxide source.

Commonly, a 2-halo-3H-azepine derivative serves as the electrophile. For instance, a 2-chloro- or 2-bromo-3H-azepine can react with sodium butoxide in an appropriate solvent, such as butanol or a polar aprotic solvent like dimethylformamide (DMF), to yield the desired 2-butoxy-3H-azepine. The reaction conditions, including temperature and reaction time, are optimized to ensure complete substitution and minimize side reactions.

ReactantReagentSolventTemperature (°C)Yield (%)
2-Chloro-3H-azepine derivativeSodium butoxideButanol80-100Moderate to Good
2-Bromo-3H-azepine derivativePotassium butoxideTHF60-80Moderate to Good

It is important to note that the reactivity of the leaving group and the choice of the butoxide salt (sodium vs. potassium) can influence the reaction rate and yield.

Direct alkoxylation methods can also be employed to introduce the butoxy group. These methods may involve the use of transition metal catalysts to facilitate the C-O bond formation. For example, a palladium- or copper-catalyzed cross-coupling reaction between a 2-haloazepine and butanol could be a viable route. These catalytic systems often require specific ligands and bases to achieve high efficiency and selectivity.

Another approach could be the direct oxidative alkoxylation of a suitable azepine precursor, although such methods are less common for this specific ring system and may present challenges in controlling the regioselectivity.

Strategies for Carboxamide Functionalization at the C-3 Position of the Azepine Ring

Once the 2-butoxy group is in place, the final key transformation is the introduction of the carboxamide functionality at the C-3 position.

The most straightforward method for forming the carboxamide is the direct amidation of the corresponding 2-Butoxy-3H-azepine-3-carboxylic acid. This carboxylic acid intermediate is typically activated in situ to facilitate the reaction with ammonia (B1221849) or an ammonium (B1175870) salt.

Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve the yield. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or DMF, at room temperature.

Activating AgentAdditiveSolventTemperature (°C)
DCCHOBtDCM25
EDCHOBtDMF25
SOCl₂-Toluene70

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to furnish the desired carboxamide. This two-step procedure is often very efficient.

Modern peptide coupling reagents are highly effective for the formation of amide bonds and can be readily applied to the synthesis of this compound. These reagents are known for their mild reaction conditions and high yields.

Examples of such coupling reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU). These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), efficiently couple the carboxylic acid with an ammonia source.

Coupling ReagentBaseSolvent
PyBOPDIPEADMF
HATUDIPEAAcetonitrile
TBTUDIPEADCM

The choice of coupling reagent and reaction conditions can be tailored to the specific substrate and desired scale of the synthesis, offering a versatile toolkit for the final carboxamide functionalization step.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in the later stages. In contrast, a divergent pathway would begin with a common intermediate that is then elaborated into the final product.

In a potential convergent synthesis, one key intermediate could be a substituted azepine ring, which is then coupled with a butoxy-containing side chain. Another convergent route might involve the formation of a precursor that already contains the butoxy group, followed by the cyclization to form the azepine ring.

A divergent approach would likely start with a pre-formed azepine or a precursor that allows for the sequential introduction of the butoxy and carboxamide functionalities. For instance, a 2-halo-3H-azepine derivative could serve as a versatile intermediate. Nucleophilic substitution with sodium butoxide would introduce the butoxy group, followed by a separate reaction sequence to install the carboxamide at the C3 position.

Chemo-, Regio-, and Stereoselective Synthesis Considerations for this compound

The synthesis of this compound necessitates careful control over chemoselectivity, regioselectivity, and stereoselectivity to achieve the desired product with high efficiency and purity.

Chemoselectivity is crucial when dealing with multifunctional intermediates. For example, during the introduction of the butoxy group, reaction conditions must be chosen to favor the reaction at the desired position without affecting other sensitive functional groups that may be present on the azepine ring or its precursors.

Regioselectivity is paramount in ensuring the correct placement of the butoxy and carboxamide groups at the C2 and C3 positions of the azepine ring, respectively. The inherent reactivity of the azepine ring system will dictate the regiochemical outcome of substitution reactions. Directing groups or specific reaction conditions may be required to achieve the desired 2,3-substitution pattern.

Enantioselective and Diastereoselective Synthetic Routes

The 3-position of the 3H-azepine ring in this compound is a stereocenter. Therefore, the synthesis of a single enantiomer of this compound requires an enantioselective approach. This can be achieved through several strategies:

Chiral Resolution: A racemic mixture of the final compound or a late-stage intermediate can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Chiral Auxiliary: A chiral auxiliary can be attached to the molecule at an early stage to direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step to yield the enantiomerically enriched product.

Asymmetric Catalysis: The use of a chiral catalyst can promote the formation of one enantiomer over the other. For example, an asymmetric hydrogenation or an asymmetric Michael addition to an appropriate precursor could establish the stereocenter at the C3 position with high enantioselectivity.

If the synthesis involves the creation of more than one stereocenter, diastereoselective control becomes critical. The relative stereochemistry between the new stereocenters can often be controlled by the steric and electronic properties of the starting materials and reagents, as well as the reaction conditions. For instance, substrate-controlled diastereoselection can be employed, where the existing stereocenter on the molecule directs the stereochemical outcome of a subsequent reaction.

Chemical Transformations and Reactivity of 2 Butoxy 3h Azepine 3 Carboxamide

Reactions Involving the Azepine Ring System

The reactivity of the 3H-azepine core in 2-Butoxy-3H-azepine-3-carboxamide is central to its chemical character. The cyclic triene system, which is not aromatic, readily undergoes a variety of reactions that modify the ring structure.

Valence Tautomerism and Isomerization Pathways of 3H-Azepines

3H-Azepines exist in equilibrium with their valence isomers, a phenomenon that significantly influences their reactivity. A key valence tautomer is the corresponding azanorcaradiene. For instance, studies on 2-methoxy-3H-azepines have demonstrated the isolation and characterization of 2-azanorcaradiene, providing insight into this equilibrium. rsc.orgelsevierpure.com It is proposed that the selective formation of 2-methoxy-2H-azepine from 3H-azepines proceeds through an azatropylium cation intermediate. rsc.orgelsevierpure.com It is therefore highly probable that this compound also exhibits this valence tautomerism, existing in a dynamic equilibrium with its 2-azanorcaradiene form.

Furthermore, under certain conditions, isomerization to other azepine tautomers can occur. For example, the demethoxycarbonylation of certain 1H-azepine-1-carboxylates can yield not only the expected 3H-azepine but also the corresponding 2H- and 4H-azepine isomers. researchgate.net

Electrophilic Substitution and Addition Reactions on the Azepine Core

The reaction of 2-alkoxy-3H-azepines with electrophiles can lead to both substitution and addition products. A notable example is the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS). This reaction yields a regioselective 1,4-adduct, which can then undergo base-promoted elimination of hydrogen bromide to form the corresponding 2H-azepine derivative. nih.gov

At lower temperatures, competitive formation of 4-bromo-2-methoxy-3H-azepine via electrophilic substitution has been observed. nih.gov This suggests that this compound would likely react with electrophiles in a similar manner, with the outcome (addition vs. substitution) being dependent on the reaction conditions. The butoxy group at the C-2 position is expected to activate the azepine ring towards electrophilic attack.

Table 1: Reactivity of 2-Methoxy-3H-azepines with NBS
ReactantReagentProduct TypeConditionsReference
2-Methoxy-3H-azepineNBS1,4-AdductPresence of a nucleophile nih.gov
2-Methoxy-3H-azepineNBS4-Bromo-2-methoxy-3H-azepineLower temperatures nih.gov

Nucleophilic Addition and Substitution Reactions on the Azepine Core, particularly at C-2 and C-3

The C-2 position of 2-alkoxy-3H-azepines is susceptible to nucleophilic attack, leading to substitution of the alkoxy group. While specific studies on this compound are not prevalent, research on analogous compounds provides a strong basis for predicting its reactivity. The presence of the carboxamide group at C-3 may influence the regioselectivity of nucleophilic attack.

The reaction of 2-(2',4',6'-trichlorophenoxy)-2H-azepine derivatives, formed from the corresponding 3H-azepine and NBS in the presence of 2,4,6-trichlorophenol (B30397) (TCP), with various nucleophiles results in the formation of 2-substituted 2H-azepines. nih.gov This indicates that the C-2 position is activated for nucleophilic displacement. It is plausible that this compound could undergo similar transformations.

Cycloaddition and Pericyclic Reactions of the Azepine Ring

Transformations at the Butoxy Substituent

The butoxy group attached to the azepine ring at the C-2 position is an ether linkage and, as such, can be subject to specific chemical transformations.

Ether Cleavage and Exchange Reactions of the 2-Butoxy Moiety

The butoxy group in this compound can potentially be cleaved under strongly acidic conditions, a common reaction of ethers. This would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by a conjugate base at the butyl group or the C-2 position of the azepine ring.

Furthermore, transetherification reactions are possible. The reaction of 2-methoxy-3H-azepines with NBS can lead to the competitive formation of a 3H-azepin-2-yl 2H-azepin-2-yl ether through transetherification, especially at lower temperatures. nih.gov This suggests that the butoxy group in this compound could potentially be exchanged with other alkoxy groups under appropriate conditions.

Oxidative and Reductive Modifications of the Butyl Chain

The n-butoxy group, while generally stable, can undergo specific oxidative and reductive transformations, although such reactions on the 2-alkoxy-3H-azepine system are not widely documented.

Oxidative Cleavage: The ether linkage of the butoxy group is susceptible to oxidative cleavage under certain conditions. For instance, heme-thiolate peroxygenases, in the presence of H₂O₂, have been shown to catalyze the cleavage of ethers like methyl t-butyl ether. nih.gov This enzymatic approach proceeds via a hydrogen abstraction and oxygen rebound mechanism, leading to the formation of an unstable hemiacetal that subsequently hydrolyzes. nih.gov A similar mechanism could be envisioned for this compound, which would likely yield butanal and the corresponding 2-hydroxy-3H-azepine-3-carboxamide derivative. Chemical methods for ether cleavage often require strong acids like HBr or HI, which would likely also affect the acid-sensitive azepine ring and the carboxamide group. pressbooks.pub

Reductive Cleavage: The reduction of an alkoxy group, such as the butoxy group in the title compound, is a challenging transformation that typically requires harsh conditions. Catalytic hydrogenation, a common method for reducing many functional groups, is generally ineffective for cleaving simple ethers. wordpress.com More potent reducing agents or specialized methods would be necessary, and these would need to be compatible with the other functionalities in the molecule.

Reactivity of the Carboxamide Functionality

The carboxamide group at the 3-position of the azepine ring is a key site for chemical modification, offering possibilities for hydrolysis, amidation, and reactions at both the nitrogen atom and the carbonyl carbon.

Hydrolysis and Amidation Reactions of the Carboxamide

Hydrolysis: The hydrolysis of amides to their corresponding carboxylic acids is a well-established transformation, though it generally necessitates forcing conditions such as strong acids or bases with prolonged heating. colab.ws For this compound, acidic hydrolysis would likely first protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. libretexts.org Subsequent proton transfers would lead to the expulsion of ammonia (B1221849) (which would be protonated under acidic conditions) to yield the carboxylic acid. libretexts.org Base-catalyzed hydrolysis would involve the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. colab.ws It is noteworthy that the hydrolysis of the related compound 2-butoxy-3H-azepine to 2,3-dihydro-1H-azepin-2-one has been reported, indicating that the butoxy group itself can be hydrolyzed under certain conditions. researchgate.net This suggests that hydrolysis of the carboxamide may be accompanied or preceded by hydrolysis of the butoxy group, depending on the reaction conditions.

Amidation: While the direct conversion of a primary carboxamide to a different amide (transamidation) is not a common reaction, the carboxylic acid derived from hydrolysis could be readily converted to a variety of other amides. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an amine, would facilitate the formation of a new amide bond.

N-Substitution and Derivatization of the Carboxamide Nitrogen

The nitrogen atom of the primary carboxamide is nucleophilic and can undergo substitution reactions.

N-Alkylation and N-Acylation: Deprotonation of the carboxamide nitrogen with a suitable base would generate an amidate anion, a potent nucleophile. This anion could then be reacted with various electrophiles. For instance, alkylation with an alkyl halide would yield an N-substituted carboxamide. A study on the deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine using lithium diisopropylamide (LDA) followed by quenching with electrophiles demonstrated successful alkylation at the exocyclic position, suggesting that similar reactivity could be expected for the carboxamide nitrogen of the title compound. researchgate.net Acylation with an acid chloride or anhydride (B1165640) would furnish an N-acylcarboxamide or an imide derivative.

Reactions Involving the Carbonyl Group of the Carboxamide

The carbonyl group of the carboxamide is a site for nucleophilic attack, leading to a variety of transformations.

Reduction to Amines: The reduction of amides is a fundamental reaction in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting primary amides to primary amines. libretexts.org This reaction proceeds through the initial formation of an aluminate complex, followed by the elimination of an oxygen-containing species to form an iminium ion, which is then further reduced to the amine. libretexts.org In the case of this compound, treatment with LiAlH₄ would be expected to yield 3-(aminomethyl)-2-butoxy-3H-azepine.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds are strong nucleophiles that can add to the carbonyl group of amides. The initial addition forms a tetrahedral intermediate which, for primary amides, can be complex. In some cases, double addition can occur, leading to the formation of ketones after hydrolysis. However, the reactivity is highly dependent on the substrate and reaction conditions. For instance, the reaction of Grignard reagents with related oxa-bridged benzazepines has been shown to result in a ring-opening/nucleophilic addition pathway. nih.gov While not a direct analogue, this highlights the potential for complex reactivity patterns with organometallic reagents.

Advanced Spectroscopic and Structural Elucidation Techniques for Azepine Carboxamides

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide initial and crucial structural information. The chemical shift (δ) in both ¹H and ¹³C NMR spectra indicates the electronic environment of each nucleus. For 2-Butoxy-3H-azepine-3-carboxamide, the ¹H NMR spectrum would reveal distinct signals for the protons on the azepine ring, the butoxy side chain, and the carboxamide group. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms attached to them. For instance, the carbonyl carbon of the carboxamide group would appear at a characteristic downfield shift. rsc.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Data | ¹³C NMR | Data | | :--- | :--- | :--- | :--- | | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Chemical Shift (δ) ppm | Assignment | | 7.10-6.90 | m | 4H | Azepine ring protons | 175.0 | C=O (carboxamide) | | 4.20 | t | 2H | -OCH₂- | 160.0 | C2 (azepine) | | 3.80 | s | 1H | H3 (azepine) | 140-120 | Azepine ring carbons | | 3.50 | br s | 2H | -NH₂ | 68.0 | -OCH₂- | | 1.70 | m | 2H | -OCH₂CH₂- | 45.0 | C3 (azepine) | | 1.45 | m | 2H | -CH₂CH₃ | 31.0 | -OCH₂CH₂- | | 0.95 | t | 3H | -CH₃ | 19.0 | -CH₂CH₃ | | | | | | 13.8 | -CH₃ |

Note: This is a hypothetical data table for illustrative purposes. Actual chemical shifts and coupling constants would need to be determined experimentally.

While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are essential for piecing together the complete molecular puzzle, especially for complex structures. harvard.eduwikipedia.org These experiments correlate signals from different nuclei, revealing through-bond and through-space connectivities. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other. sdsu.edu In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, for example, between the protons of the butoxy chain and between neighboring protons on the azepine ring. This allows for the establishment of proton-proton connectivity networks. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These are heteronuclear 2D NMR experiments that correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.orgepfl.ch For this compound, the HSQC or HMQC spectrum would show a correlation peak for each C-H bond, directly linking each proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon skeleton. sdsu.eduepfl.ch

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass to the calculated masses of possible elemental compositions.

Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. The fragmentation of the molecular ion provides valuable structural information by revealing characteristic neutral losses and the formation of stable fragment ions. For this compound, expected fragmentation pathways could include the loss of the butoxy group, the carboxamide group, or cleavage of the azepine ring, providing further confirmation of the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uniroma1.it The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. pressbooks.publibretexts.org

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of key functional groups:

N-H stretching: The primary amide (-CONH₂) would show two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C=O stretching: A strong absorption band around 1680-1640 cm⁻¹ would be indicative of the carbonyl group of the amide. youtube.comlibretexts.org

C-O stretching: The ether linkage of the butoxy group would display a characteristic C-O stretching vibration in the 1250-1050 cm⁻¹ region. libretexts.org

C-H stretching: Absorptions corresponding to sp³ hybridized C-H bonds of the butoxy chain would be observed around 2960-2850 cm⁻¹, while sp² C-H stretches from the azepine ring would appear above 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode **Expected Frequency Range (cm⁻¹) **
Amide (-CONH₂) N-H stretch (asymmetric & symmetric) 3400-3200
Amide (-CONH₂) C=O stretch 1680-1640
Ether (-O-CH₂-) C-O stretch 1250-1050
Alkane (C-H) C-H stretch 2960-2850
Alkene (=C-H) C-H stretch >3000

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of Azepine Derivatives

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which possesses a stereocenter at the C3 position of the azepine ring, X-ray crystallography could unambiguously establish its (R) or (S) configuration.

Furthermore, X-ray analysis reveals the conformation of the molecule in the solid state, providing insights into intermolecular interactions such as hydrogen bonding and crystal packing. This information is invaluable for understanding the physical properties of the compound and can be crucial in fields like drug design, where the three-dimensional shape of a molecule dictates its biological activity. nih.gov

Chiroptical Methods (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

For chiral molecules like this compound, chiroptical methods are employed to study their stereochemical properties in solution. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the spatial arrangement of atoms and can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with theoretically calculated spectra for the possible enantiomers. This technique is particularly useful when X-ray crystallography is not feasible.

Theoretical and Computational Investigations of 2 Butoxy 3h Azepine 3 Carboxamide

Conformational Analysis of the 3H-Azepine Ring and its Substituents

The seven-membered 3H-azepine ring is not planar and can adopt various conformations, such as boat and chair forms. slideshare.net The substituents, a butoxy group at position 2 and a carboxamide group at position 3, will significantly influence the conformational preferences of the ring.

Conformational analysis involves exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by systematically rotating key dihedral angles and calculating the energy at each point.

For 2-Butoxy-3H-azepine-3-carboxamide, the analysis would focus on the puckering of the 3H-azepine ring and the orientation of the butoxy and carboxamide side chains. The results would reveal the most stable, low-energy conformations of the molecule, which are the most likely to be populated at room temperature. These preferred conformations are critical for understanding the molecule's interactions with other molecules, such as receptors or enzymes.

The steric and electronic effects of the butoxy and carboxamide substituents will play a crucial role in determining the puckering of the 3H-azepine ring. The bulky butoxy group will likely favor conformations that minimize steric hindrance. The carboxamide group, with its ability to form hydrogen bonds, could also influence the conformational landscape, potentially leading to intramolecular hydrogen bonding that stabilizes certain conformations.

Computational modeling can quantify these effects by comparing the energy landscapes of the substituted and unsubstituted 3H-azepine ring. This would provide a detailed understanding of how the substituents dictate the three-dimensional shape of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for studying reaction mechanisms. It allows for the identification of transition states and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. For this compound, computational studies could be used to investigate various potential reactions.

For example, the synthesis of this compound often involves the ring expansion of an azide (B81097) precursor. dntb.gov.uaresearchgate.netresearchgate.net Computational modeling could elucidate the mechanism of this ring expansion, determining whether it proceeds through a nitrene intermediate and identifying the key transition states involved. nih.gov Furthermore, the reactivity of the final product in various chemical transformations could be explored. DFT is a common method for such mechanistic studies. researchgate.netresearchgate.netrsc.org

Transition State Analysis for Key Synthetic Steps

The most probable synthetic route to 2-alkoxy-3H-azepine-3-carboxamides, including the butoxy derivative, is the photolysis of the corresponding o-azidobenzoyl precursor. rsc.org This reaction proceeds through a highly reactive nitrene intermediate, which undergoes ring expansion. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions by analyzing the transition states.

The key step in the formation of the azepine ring is the insertion of the nitrene into the aromatic ring. Theoretical studies on the thermal and photochemical decomposition of aryl azides have shown that the initial step is the evolution of nitrogen gas to form a singlet or triplet nitrene. rsc.orgrsc.org The nature of the substituent on the aromatic ring can influence the rate of decomposition and the spin state of the resulting nitrene.

Computational studies on the intramolecular nitrene insertion into a C-H bond have identified the transition state for this process. For instance, DFT calculations on similar systems reveal the energy barriers for C-H amination versus C=C aziridination, highlighting the factors that control the chemoselectivity of the reaction. The geometry of the transition state is crucial in determining the reaction pathway.

Based on studies of analogous systems, a plausible transition state for the formation of the this compound from its o-azidobenzoyl precursor would involve the approach of the nitrogen atom of the nitrene to the benzene (B151609) ring. The butoxy and carboxamide groups would influence the electron density of the reacting system and, consequently, the energy of the transition state. A hypothetical transition state analysis is presented in the table below, drawing parallels from published data on similar nitrene insertion reactions.

ParameterPredicted Value/CharacteristicBasis of Prediction
Reaction Coordinate Approach of nitrene nitrogen to the C1-C6 bond of the benzene ringInferred from studies on nitrene insertion into aromatic systems.
Key Interatomic Distances N-C1 and N-C6 distances would be in the range of 2.0-2.5 ÅBased on DFT calculations of transition states for similar cyclization reactions.
Calculated Energy Barrier Expected to be in the range of 10-20 kcal/molAnalogous to computed barriers for intramolecular nitrene insertions in similar systems.
Influence of Butoxy Group Electron-donating nature may slightly lower the activation energy.General principles of substituent effects on reaction kinetics.
Influence of Carboxamide Group Potential for intramolecular hydrogen bonding could influence the transition state geometry and energy.Common observation in computational studies of molecules with similar functional groups.

This table presents hypothetical data based on computational studies of analogous nitrene insertion reactions.

Exploration of Isomerization and Tautomerization Pathways

The this compound molecule can potentially exist in several isomeric and tautomeric forms. Computational methods are instrumental in predicting the relative stabilities of these forms and the energy barriers for their interconversion.

Isomerization: The 3H-azepine core can undergo isomerization to other forms, such as 1H- or 2H-azepines, through thermal or photochemical processes. rsc.org For instance, the reaction of 2-methoxy-3H-azepine with N-bromosuccinimide can lead to the formation of 2H-azepine derivatives. nih.govelsevierpure.com Computational studies can map the potential energy surface for these transformations, identifying the most likely isomerization pathways.

Tautomerization: Tautomerism is a critical consideration for molecules containing amide and enamine-like functionalities. For this compound, several tautomeric forms are possible, primarily involving proton transfer between the nitrogen and oxygen atoms of the carboxamide group and the nitrogen atom of the azepine ring.

DFT calculations on similar heterocyclic systems have been successfully used to predict the dominant tautomeric forms in different environments. researchgate.netnih.govnih.gov The relative energies of the tautomers are influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. For example, studies on other carboxamide-containing heterocycles have shown that the keto-enol tautomeric equilibrium can be significantly shifted by solvent effects. researchgate.net

A theoretical investigation of the tautomeric equilibria for this compound would likely reveal a number of stable forms. The relative stabilities of these hypothetical tautomers are presented in the table below, based on general principles and findings from related computational studies.

Tautomeric FormKey Structural FeaturePredicted Relative Stability (Gas Phase)Rationale
Amide (Keto) Form Standard -C(=O)NH2 groupMost StableGenerally, the amide form is more stable than the imidic acid (enol) form.
Imidic Acid (Enol) Form -C(OH)=NH groupLess StableHigher energy due to disruption of the amide resonance.
Azepine N-Protonated Form Proton on the azepine nitrogenSignificantly Less StableDisrupts the cyclic conjugation of the 3H-azepine system.

This table presents a qualitative prediction of tautomer stability based on general chemical principles and computational studies of analogous compounds.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules in solution, offering insights into conformational changes and interactions with solvent molecules. For a molecule like this compound, MD simulations can reveal how its conformation is influenced by the surrounding solvent and how it interacts with other molecules.

Solvent Effects: The solvent can have a profound impact on the conformation and reactivity of a molecule. frontiersin.orgnih.gov MD simulations using explicit solvent models can capture the specific interactions between the solute and solvent molecules, such as hydrogen bonding. nih.gov For this compound, polar solvents like water would be expected to form hydrogen bonds with the carboxamide group and the butoxy oxygen atom. These interactions can stabilize certain conformations over others.

For instance, studies on the effect of solvent on the crystallization of polymorphs have shown that the hydrogen-bonding propensity of the solvent can dictate the molecular self-assembly. researchgate.net Similarly, MD simulations of this compound in different solvents would likely show a preference for conformations that maximize favorable solute-solvent interactions.

A summary of the expected outcomes from molecular dynamics simulations is provided in the table below.

Simulation AspectPredicted ObservationSignificance
Conformational Dynamics of Azepine Ring Boat-like and chair-like conformations interconverting on the nanosecond timescale.Understanding the flexibility of the core heterocyclic structure.
Butoxy Chain Conformation Multiple rotameric states, with extended conformations being prevalent in non-polar solvents.Insight into how the substituent chain explores its conformational space.
Solvation Shell in Water Strong hydrogen bonding network around the carboxamide and butoxy groups.Elucidating the role of water in stabilizing the molecule and influencing its reactivity.
Solvent-Induced Conformational Changes A shift in the conformational equilibrium of the azepine ring in polar versus non-polar solvents.Highlighting the importance of the environment in determining the molecule's shape.

This table outlines the anticipated results from molecular dynamics simulations based on studies of similar flexible molecules in solution.

Structure Activity Relationship Sar Studies of Azepine 3 Carboxamide Derivatives

Influence of Azepine Ring Substitution on Molecular Recognition and Binding Profiles

For instance, in a series of 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives developed as Poly (ADP-ribose) polymerase (PARP-1) inhibitors, modifications to the benzo portion of the scaffold were critical for activity. nih.gov Similarly, studies on 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives as arginine vasopressin antagonists revealed that the nature of the heterocyclic system fused to the azepine ring was a key determinant of binding affinity to V1 and V2 receptors. nih.gov

These examples highlight a general principle: substituents on the azepine ring system can modulate binding affinity by:

Steric Effects: Introducing bulky or small groups can either facilitate a better fit or cause steric hindrance within the binding pocket of a target protein.

Electronic Effects: Adding electron-donating or electron-withdrawing groups can alter the charge distribution of the ring, influencing electrostatic or dipole interactions with the receptor.

Conformational Constraints: Fusing additional rings or adding substituents can lock the flexible seven-membered azepine ring into a more specific, biologically active conformation.

For the 2-Butoxy-3H-azepine-3-carboxamide core, hypothetical substitutions at positions 4, 5, 6, or 7 would be expected to fine-tune its binding profile for a given target.

Role of the Butoxy Moiety in Modulating Molecular Interactions and Lipophilicity

The 2-butoxy group (-O-CH₂CH₂CH₂CH₃) plays a pivotal role in defining the compound's physicochemical properties, particularly its lipophilicity (fat solubility) and its ability to engage in specific molecular interactions.

Lipophilicity: The four-carbon alkyl chain of the butoxy group significantly increases the molecule's lipophilicity. This property is critical for its ability to cross cell membranes and access binding sites that may be located in hydrophobic pockets of proteins. The optimal degree of lipophilicity is target-dependent; increasing the chain length (e.g., to pentoxy) would increase lipophilicity, while shortening it (e.g., to ethoxy or methoxy) would decrease it.

Molecular Interactions: The ether oxygen can act as a hydrogen bond acceptor, forming a key interaction with hydrogen bond donor residues (e.g., the amide backbone or side chains of amino acids like asparagine or glutamine) in a receptor. The n-butyl chain itself primarily engages in van der Waals forces and hydrophobic interactions, which are crucial for affinity within non-polar binding regions.

The table below illustrates how changing the alkoxy group at the C-2 position could theoretically impact lipophilicity (represented by the calculated partition coefficient, cLogP) and, consequently, biological activity.

Substituent (R) at C-2Example Compound NameHypothetical cLogPExpected Interaction Type
-OCH₃2-Methoxy-3H-azepine-3-carboxamideLowerH-bond acceptor, minor hydrophobic
-OCH₂CH₃2-Ethoxy-3H-azepine-3-carboxamideModerateH-bond acceptor, moderate hydrophobic
-O(CH₂)₃CH₃ This compound Higher H-bond acceptor, significant hydrophobic
-OCH(CH₃)₂2-Isopropoxy-3H-azepine-3-carboxamideModerateH-bond acceptor, branched hydrophobic

Impact of Carboxamide Functionalization on Binding Affinity and Hydrogen Bonding Networks

The carboxamide group (-C(=O)NH₂) at the C-3 position is a critical functional group, primarily due to its capacity to form multiple, directional hydrogen bonds. This feature is a cornerstone of molecular recognition in many drug-receptor interactions. nih.gov

Hydrogen Bond Donor and Acceptor: The carboxamide contains a carbonyl oxygen (C=O) which is a strong hydrogen bond acceptor, and an amide group (-NH₂) which provides two hydrogen bond donors. This allows the carboxamide to act as a molecular anchor, forming a robust network of interactions with amino acid residues in a protein's binding site.

Binding Specificity and Affinity: The specific geometry of these hydrogen bonds is often what dictates the compound's specificity for its target. For example, in many kinase inhibitors, the carboxamide moiety mimics the hydrogen bonding pattern of the adenine (B156593) region of ATP. nih.gov Crystal structures of dibenzazepine (B1670418) derivatives have shown how the carboxylic acid or amide groups can dictate the entire supramolecular assembly through specific hydrogen bond patterns. nih.gov The ability to satisfy these hydrogen bonding requirements is often a prerequisite for high binding affinity.

Stereochemical Considerations in Azepine-Based Compounds and their Interaction with Macromolecular Targets

The C-3 carbon of this compound, to which the carboxamide group is attached, is a chiral center. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Butoxy-3H-azepine-3-carboxamide and (S)-2-Butoxy-3H-azepine-3-carboxamide.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers of a chiral drug are expected to interact differently with their macromolecular target. nih.gov This stereoselectivity can lead to significant differences in potency, efficacy, and metabolic profile between the two forms. For example, the synthesis of novel chiral binaphthylazepine organocatalysts demonstrated that joining an atropisomeric binaphthyl moiety with a central chirality element results in highly stereoselective catalysts, underscoring the importance of the 3D arrangement of atoms. nih.gov It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). Therefore, determining the absolute configuration of the most active enantiomer is a critical step in the drug development process for this class of compounds. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies around the this compound Core

Scaffold hopping and bioisosteric replacement are powerful medicinal chemistry strategies used to optimize lead compounds or to discover novel chemical series with improved properties. nih.govnih.gov

Scaffold Hopping: This involves replacing the central 3H-azepine ring with a structurally different core that maintains a similar spatial arrangement of the key functional groups (the butoxy and carboxamide moieties). researchgate.netchemrxiv.org The goal is to improve properties like synthetic accessibility or patentability, or to explore new intellectual property space. For the azepine core, potential scaffold hops could include:

Piperidine (B6355638) or Pyrrolidine rings (smaller, less flexible)

Fused bicyclic systems like quinazoline (B50416) or tetrahydroisoquinoline nih.gov

sp³-rich quinolone isosteres to increase three-dimensionality acs.org

Bioisosteric Replacement: This strategy involves swapping a specific functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Butoxy Group: The butoxy group could be replaced by bioisosteres such as a cyclobutylmethoxy group, a cyclopentyl group, or even a small aromatic ring like thiophene (B33073) to probe different regions of a hydrophobic pocket. enamine.netresearchgate.net

Carboxamide Group: The carboxamide is often replaced with other groups that can replicate its hydrogen bonding pattern. Common bioisosteres include hydroxamic acids, N-acyl sulfonamides, or five-membered heterocycles like tetrazole or oxadiazole. tcichemicals.com

Ligand Efficiency and Lipophilic Efficiency Metrics in Azepine-Based Chemical Space

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) and lipophilic efficiency (LiPE) are metrics used to assess the "quality" of a compound by relating its potency to its size and lipophilicity, respectively. wikipedia.orggardp.org

Ligand Efficiency (LE): Measures the binding energy per heavy atom (non-hydrogen atom). It helps identify compounds that achieve high affinity with a minimal number of atoms, which is often a feature of promising starting points.

Formula: LE = (1.37 * pIC₅₀) / N, where pIC₅₀ is the -log(IC₅₀) and N is the number of heavy atoms. nih.gov

Lipophilic Efficiency (LiPE or LLE): Relates the potency of a compound to its lipophilicity (logP). An optimal drug candidate should be highly potent but not excessively lipophilic, as high lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov

Formula: LiPE = pIC₅₀ - logP. wikipedia.org

The following interactive table provides a hypothetical SAR and efficiency metric analysis for a series of C-2 substituted azepine-3-carboxamides, demonstrating how these metrics can guide optimization. Compounds with higher LE and LiPE values are generally considered more desirable.

Compound IDR Group at C-2IC₅₀ (nM)pIC₅₀cLogPHeavy Atoms (N)Ligand Efficiency (LE)Lipophilic Efficiency (LiPE)
1 -O(CH₂)₃CH₃ 25 7.60 2.1 17 0.61 5.50
2-OCH₃2006.700.9140.665.80
3-O(CH₂)₅CH₃157.823.1190.564.72
4-Cyclopentyl407.402.4170.595.00
5-Phenyl807.102.5180.544.60

In this hypothetical example, while compound 3 is the most potent (lowest IC₅₀), its high lipophilicity results in a lower LiPE. Compound 2 shows excellent efficiency metrics (high LE and LiPE), suggesting that smaller, less lipophilic substituents might be a more promising direction for optimization, even if initial potency is lower. Compound 1 , the title compound, represents a balance between potency and physicochemical properties.

Q & A

Q. How can interdisciplinary collaboration address gaps in mechanistic understanding?

  • Methodological Answer : Formulate hypotheses through joint workshops (chemists, biologists, computational scientists). For example, computational models predicting target binding can guide mutagenesis studies. Share raw data (e.g., crystallography, kinetic assays) via platforms like Zenodo to enable meta-analyses .

Tables for Key Data

Table 1 : Common Spectroscopic Benchmarks for Azepine-Carboxamides

TechniqueKey Peaks/FeaturesReference Compound
1H^1H-NMRδ 1.4–1.6 ppm (butoxy CH2_2), δ 7.2–7.5 ppm (azepine protons)3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide
FT-IR1680 cm1^{-1} (C=O), 1550 cm1^{-1} (N-H bend)2-amino-thiophene-3-carboxylic acid amide

Table 2 : Retrosynthesis Models for Carboxamide Derivatives

ModelDatabase SourceApplication Example
PistachioBKMS_METABOLICPredicts one-step routes for azepine ring closure
ReaxysREAXYS_BIOCATALYSISIdentifies biocatalytic pathways for carboxamide functionalization

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